N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
CAS No. |
892284-17-2 |
|---|---|
Molecular Formula |
C24H30N4O3 |
Molecular Weight |
422.529 |
IUPAC Name |
N-[2-[butyl(methyl)amino]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H30N4O3/c1-3-4-14-27(2)16-13-25-22(29)19-10-11-20-21(17-19)26-24(31)28(23(20)30)15-12-18-8-6-5-7-9-18/h5-11,17H,3-4,12-16H2,1-2H3,(H,25,29)(H,26,31) |
InChI Key |
CDEBSBVTOPQQDC-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with a complex structure that has garnered interest in pharmacological research. Its molecular formula is C24H30N4O3, and it has a molecular weight of 422.529 g/mol. This compound is primarily studied for its potential biological activities, including its effects on various biological systems.
The compound's structural characteristics can influence its biological activity. The presence of a butyl(methyl)amino group and a tetrahydroquinazoline ring are noteworthy for their roles in biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O3 |
| Molecular Weight | 422.529 g/mol |
| IUPAC Name | N-[2-[butyl(methyl)amino]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
| CAS Number | 892284-17-2 |
Biological Activity Overview
Research into the biological activity of this compound has focused on several key areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The mechanism often involves the depolarization of bacterial membranes, which disrupts cellular integrity and function .
- Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results. The compound selectively induces apoptosis in cancer cells while sparing normal cells, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies have indicated that compounds similar to this one may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds and their mechanisms:
- Study on Antimicrobial Properties : A study demonstrated that a related quinazoline derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to disrupt bacterial membrane potential, leading to cell death .
- Cytotoxicity Assessment : A comparative analysis was performed on various quinazoline derivatives against several cancer cell lines (e.g., HeLa, MCF-7). Results indicated that modifications in the side chains significantly impacted cytotoxicity levels, with some derivatives achieving IC50 values in the low micromolar range .
The proposed mechanisms underlying the biological activity of this compound include:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes by altering membrane potential and permeability.
- Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been observed in cancer cells treated with quinazoline derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with other tetrahydroquinazoline carboxamide derivatives, differing primarily in substituent groups. Below is a detailed comparison with two analogs from literature and commercial databases.
Structural and Functional Group Analysis
Table 1: Substituent Comparison
Key Observations:
R<sup>1</sup> Substituent: The target compound’s butyl(methyl)aminoethyl group is a flexible aliphatic chain with tertiary amine functionality, likely improving aqueous solubility and metabolic stability compared to aromatic R<sup>1</sup> groups in analogs (e.g., nitrobenzyl in or chlorobenzyl in ).
R<sup>3</sup> Substituent :
- The phenethyl group in the target compound provides a balance between lipophilicity and steric bulk, contrasting with the smaller 4-methylphenyl in and the unsubstituted phenyl in . Phenethyl may enhance membrane permeability compared to methylphenyl.
Carboxamide Modifications :
Hypothetical Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Substituents
Research Implications:
- Target Compound: The tertiary amine in the butyl(methyl)aminoethyl group may reduce first-pass metabolism compared to the nitro group in , which is prone to enzymatic reduction .
- Compound : The benzodioxole group could improve blood-brain barrier penetration, making it a candidate for CNS targets, whereas the target compound’s phenethyl group may favor peripheral activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
